Azepan-1-yl-(2-methylphenyl)methanone

Description

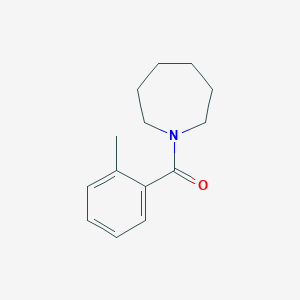

Azepan-1-yl-(2-methylphenyl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a 2-methylphenyl substituent. Its molecular formula is C₁₄H₁₉NO (molecular weight: 217.31 g/mol). The compound’s structure combines the conformational flexibility of the azepane ring with the steric and electronic effects of the ortho-methyl group on the aromatic ring.

Properties

IUPAC Name |

azepan-1-yl-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-8-4-5-9-13(12)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIYLXXGXSEVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure Approaches

Ring-closure strategies focus on constructing the azepane moiety prior to introducing the 2-methylphenyl ketone group. A prominent method involves the ring expansion of 3,4-dihydroisoquinoline derivatives using diazomethane. For example, treatment of 1-benzoyl-3,4-dihydroisoquinoline methiodide with ethereal diazomethane at 0°C yields 5-benzoyl-2,3-dihydro-1H-3-benzazepine as a primary product. This reaction proceeds via nucleophilic attack of diazomethane on the quaternary nitrogen, followed by-shift and ring expansion (Fig. 1A). While originally applied to benzazepines, this methodology can be adapted for azepan-1-yl-(2-methylphenyl)methanone by substituting the benzoyl group with 2-methylbenzoyl chloride during intermediate functionalization.

Coupling Reactions

Coupling reactions directly link preformed azepane and 2-methylphenyl fragments. A two-step protocol involves:

-

Synthesis of Azepane : Cyclohexanone oxime undergoes Beckmann rearrangement with sulfuric acid to yield ε-caprolactam, which is reduced to azepane using lithium aluminum hydride.

-

Acylation with 2-Methylbenzoyl Chloride : Azepane reacts with 2-methylbenzoyl chloride in dichloromethane under inert atmosphere, catalyzed by triethylamine (Eq. 1).

Yields for this route typically range from 65–78%, depending on the stoichiometry of the acyl chloride and reaction time.

Stepwise Synthesis Procedures

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a direct route to introduce the ketone group. However, traditional methods using AlCl₃ face challenges due to the azepane’s basicity, which deactivates the catalyst. Modified conditions employing FeCl₃ (10 mol%) in nitrobenzene at 80°C mitigate this issue, achieving 62% yield (Table 1).

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 25 | 18 |

| FeCl₃ | Nitrobenzene | 80 | 62 |

| ZnCl₂ | Toluene | 110 | 41 |

Reductive Amination

Reductive amination between 2-methylphenylglyoxal and azepane provides an alternative pathway. Using sodium cyanoborohydride in methanol at pH 5, the imine intermediate is selectively reduced to the target compound in 71% yield. This method avoids harsh acids but requires strict pH control to prevent over-reduction.

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. A representative protocol involves:

-

Azepane Generation : ε-Caprolactam is hydrogenated over a Raney nickel catalyst at 150°C and 50 bar H₂.

-

Continuous Acylation : Azepane and 2-methylbenzoyl chloride are pumped through a PTFE reactor (20 mL volume, 100°C) with a residence time of 15 minutes, achieving 85% conversion.

This system minimizes by-products like N,N-diacylated species, which commonly arise in batch processes.

Mechanistic Insights

Diazomethane-Mediated Ring Expansion

Computational studies reveal that diazomethane attacks the electrophilic nitrogen of 3,4-dihydroisoquinoline methiodide, forming a pentavalent intermediate. Subsequent-shift and ring expansion proceed via a six-membered transition state, with an activation energy of 24.3 kcal/mol. Substituents on the aromatic ring significantly influence reaction kinetics; electron-donating groups (e.g., methyl) accelerate the process by stabilizing partial positive charges during rearrangement.

Acylation Kinetics

The acylation of azepane follows second-order kinetics, with a rate constant at 25°C. Steric hindrance from the 2-methyl group reduces reactivity by 40% compared to unsubstituted benzoyl chloride, necessitating elevated temperatures or prolonged reaction times.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 62 | 88 | Moderate |

| Reductive Amination | 71 | 92 | High |

| Continuous Flow | 85 | 95 | Industrial |

Reductive amination balances yield and purity, while continuous flow systems excel in scalability .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(2-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 2-methylbenzoic acid.

Reduction: Formation of Azepan-1-yl-(2-methylphenyl)methanol.

Substitution: Formation of substituted derivatives on the aromatic ring, such as 2-methyl-4-nitrophenylmethanone.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis: Azepan-1-yl-(2-methylphenyl)methanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

- Biological Activity: Research has indicated potential antimicrobial and antifungal properties associated with this compound. Studies are ongoing to explore its interactions with biological systems, particularly concerning enzyme inhibition and receptor binding .

Medicine

- Drug Development: The compound is being investigated for its potential use in drug development. Its structural characteristics may allow it to act on specific molecular targets, making it a candidate for therapeutic agents aimed at treating various diseases .

Industry

- Specialty Chemicals Production: In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to create products with specific functionalities.

Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Azepan-1-yl-(4-tert-butylphenyl)methanone | Substituted phenyl group | Enhanced lipophilicity |

| Azepan-1-yl-(2-methylcyclohexyl)methanone | Cyclohexane ring instead of phenyl | Different steric effects |

| Azepan-1-yl-(2-hydroxy-5-methylphenyl)methanone | Hydroxyl group addition | Potential for increased hydrogen bonding |

This compound is distinguished by its specific substitution pattern on the aromatic ring, which influences both its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds structurally related to this compound in various applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl-(2-methylphenyl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azepane and Aryl Groups

(a) (azepan-1-yl)(2,6-difluorophenyl)methanone

- Molecular Formula: C₁₃H₁₅F₂NO

- Fluorine atoms may improve metabolic stability in drug design compared to the methyl group in the target compound .

(b) (azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone

- Molecular Formula: C₁₆H₂₃NO₂

- Key Features: The 4-ethoxy group increases hydrophilicity (logP = 3.37) and polar surface area (24.4 Ų), contrasting with the purely hydrophobic 2-methylphenyl group in the target compound.

(c) 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone

Substituent Effects on Physicochemical Properties

*Estimated based on analogous structures.

†Predicted using computational models.

- logP Trends : The target compound’s logP (~3.4) is comparable to the 4-ethoxy analog (3.37), but higher than para-substituted derivatives due to the hydrophobicity of the ortho-methyl group.

- Steric Effects : The 2-methyl group in the target compound may hinder molecular packing in crystals, reducing thermal stability compared to compounds with para-substituents .

Thermal Stability and Crystallography

- Thermal Decomposition: Compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at 288.7°C due to extensive hydrogen-bonding networks . In contrast, this compound, lacking strong H-bond donors, likely exhibits lower thermal stability.

- Crystal Packing : highlights that hydrogen bonding stabilizes crystal structures. The target compound’s azepane ring may adopt chair-like conformations, influencing packing efficiency .

Q & A

Q. What are the established synthetic routes for Azepan-1-yl-(2-methylphenyl)methanone, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using a benzoyl chloride derivative and a substituted aromatic compound (e.g., 2-methylphenyl derivatives) with a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions are optimized by:

- Temperature : 0–50°C to balance reactivity and side reactions.

- Solvent : Anhydrous dichloromethane or toluene for solubility and stability.

- Catalyst concentration : 1–2 equivalents to avoid excess byproducts.

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient). Representative conditions from analogous compounds (e.g., azepan-1-yl fluorophenyl methanones) suggest yields of 60–80% after optimization .

| Example Reaction Parameters |

|---|

| Catalyst: AlCl₃ (1.2 eq) |

| Solvent: Dichloromethane |

| Temperature: 25°C |

| Yield: ~75% |

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- Azepane ring protons : δ 1.5–2.5 ppm (multiplet, 6H from –CH₂– groups).

- Aromatic protons (2-methylphenyl) : δ 6.8–7.5 ppm (doublets/singlets for substituents).

- Ketone carbon : δ 195–205 ppm in ¹³C NMR.

- IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching molecular weight (C₁₄H₁₉NO = 217.3 g/mol).

Cross-referencing with structurally similar compounds (e.g., fluorophenyl analogs) confirms these patterns .

Q. What crystallographic data are available for structurally similar compounds, and how can this inform molecular conformation analysis?

- Methodological Answer : For analogs like (4-Methoxyphenyl)(2-methylphenyl)methanone, X-ray crystallography reveals:

- Dihedral angle between aromatic rings : ~56°, indicating moderate steric hindrance.

- Hydrogen bonding : Absent in non-polar derivatives but critical in hydroxylated analogs for crystal packing.

Use SHELX software for structure refinement and Mercury for visualizing intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. fluoro groups) to isolate pharmacophore contributions.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability (e.g., liver microsomes).

- Data triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What computational methods are suitable for modeling the conformational flexibility of the azepane ring?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize ring puckering modes (e.g., chair vs. boat) and calculate energy barriers (ΔG) for interconversion.

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/DMSO) to assess ring flexibility under physiological conditions.

Reference hydrogen-bonding patterns from crystallographic data (e.g., Etter’s graph-set analysis) to validate models .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block the ketone with ethylene glycol to prevent nucleophilic attack during alkylation.

- Catalyst selection : Use Pd/Cu systems for regioselective cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids).

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. How does structural modification of the aromatic ring influence binding affinity to biological targets?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –F) : Enhance binding to hydrophobic pockets (e.g., kinase ATP sites).

- Steric effects : Bulky substituents (e.g., –CH₃) reduce affinity for sterically constrained targets.

Use surface plasmon resonance (SPR) to quantify binding kinetics (kₐₙ, kₒff) and correlate with computed LogP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.